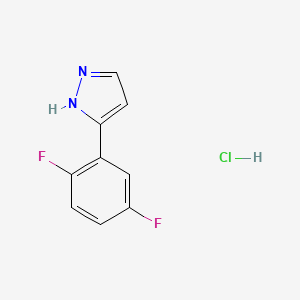
5-(2,5-Difluorophenyl)-1H-pyrazole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,5-Difluorophenyl)-1H-pyrazole;hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DFP-1080 and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been linked to several therapeutic effects.
作用機序
The mechanism of action of DFP-1080 involves the inhibition of FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids bind to cannabinoid receptors in the body, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite. The increase in endocannabinoid levels resulting from FAAH inhibition is thought to be responsible for the therapeutic effects of DFP-1080.
Biochemical and Physiological Effects:
DFP-1080 has been shown to have several biochemical and physiological effects. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has been linked to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. DFP-1080 has also been shown to have effects on the immune system, as endocannabinoids are involved in immune regulation. Additionally, DFP-1080 has been shown to have effects on the cardiovascular system, as endocannabinoids play a role in blood pressure regulation.
実験室実験の利点と制限
DFP-1080 has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a valuable tool for studying the endocannabinoid system. Additionally, DFP-1080 has been well-characterized, and its synthesis method has been established. However, there are also limitations to using DFP-1080 in lab experiments. It has been shown to have off-target effects on other enzymes, which could lead to misleading results. Additionally, the effects of FAAH inhibition on endocannabinoid levels can vary depending on the tissue and species being studied.
将来の方向性
There are several future directions for research involving DFP-1080. One potential area of research is the use of DFP-1080 in the treatment of drug addiction. Endocannabinoids are involved in the reward pathway of the brain, and increasing endocannabinoid levels through FAAH inhibition could reduce drug-seeking behavior. Additionally, DFP-1080 could be studied for its potential use in the treatment of pain, inflammation, and mood disorders. Further research is also needed to better understand the off-target effects of DFP-1080 and to develop more selective FAAH inhibitors.
合成法
The synthesis of 5-(2,5-Difluorophenyl)-1H-pyrazole;hydrochloride involves the reaction of 2,5-difluorobenzoyl chloride with 1H-pyrazole in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound. This synthesis method has been well-established and has been used in several studies.
科学的研究の応用
DFP-1080 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models. These effects are attributed to the increased levels of endocannabinoids resulting from FAAH inhibition. DFP-1080 has also been studied for its potential use in the treatment of drug addiction, as endocannabinoids are involved in the reward pathway of the brain.
特性
IUPAC Name |
5-(2,5-difluorophenyl)-1H-pyrazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2.ClH/c10-6-1-2-8(11)7(5-6)9-3-4-12-13-9;/h1-5H,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSVSENAROKIIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NN2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-difluorophenyl)-1H-pyrazole hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((3,5-dimethoxybenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2566599.png)
![5-Bromobenzo[B]thiophene](/img/structure/B2566600.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2566603.png)
![[Piperidyl(2,4,7-trinitrofluoren-9-ylidene)methyl]piperidine](/img/structure/B2566604.png)
![N-(4-ethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2566605.png)
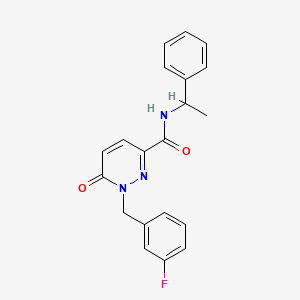
![7-benzyl-N-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2566607.png)
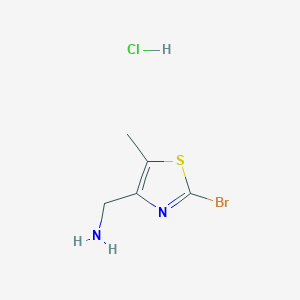
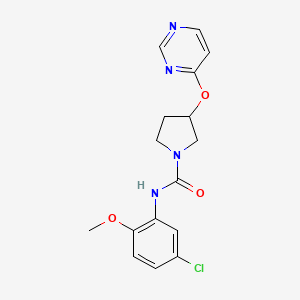
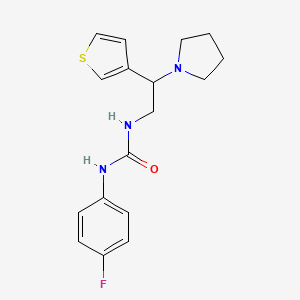

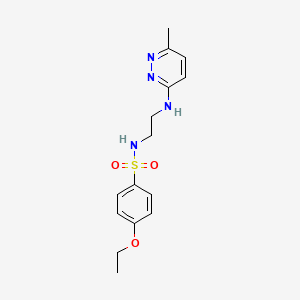
![2-[2-(2-Methyloxiran-2-yl)ethyl]furan](/img/structure/B2566619.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide](/img/structure/B2566620.png)